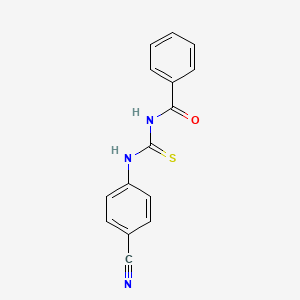

1-Benzoyl-3-(4-cyanophenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

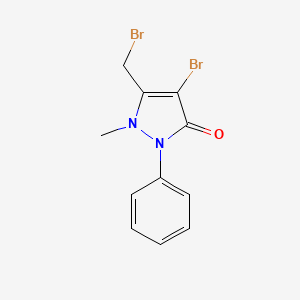

1-Benzoyl-3-(4-cyanophenyl)thiourea is a chemical compound that has been synthesized and studied for its various chemical and physical properties, as well as its potential applications in different fields. It is part of a broader class of thiourea derivatives known for their versatile chemical behavior and reactivity.

Synthesis Analysis

The synthesis of N-Benzoyl-N’-4-cyanophenyl thiourea and similar compounds involves the reaction between aroyl isocyanate and 4-aminobenzonitrile, yielding high purity products. The compounds are characterized using elementary analysis and spectroscopic methods such as FT-IR, 1H, and 13C NMR (Aydın, 2018).

Molecular Structure Analysis

X-ray crystallography and spectroscopic analyses are pivotal in determining the molecular structure of 1-Benzoyl-3-(4-cyanophenyl)thiourea derivatives. These studies reveal details about the geometrical configuration, bond lengths, and angles, providing insights into the molecule's conformation and stability (Okuniewski et al., 2017).

科学的研究の応用

-

Synthetic Precursors of New Heterocycles

- Thioureas are used in the synthesis of several important heterocyclic compounds .

- Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

- Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .

-

Pharmacological and Materials Science

-

Coordination Complexes

-

Organocatalysts

-

Biological Activities

- Various articles have demonstrated the important biological activities of thioureas such as, herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .

- The 1 H -imidazol thiourea derivatives emerged as promising anti-HIV agents .

- Carbon Dioxide Sensors

- Global researchers are developing cheap, low power and miniature in size carbon dioxide sensors with high sensitivity .

- New ethynylated-thiourea derivatives of 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea and 4-methylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea have been synthesized .

特性

IUPAC Name |

N-[(4-cyanophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c16-10-11-6-8-13(9-7-11)17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H,(H2,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEECPKRZFPEEEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358670 |

Source

|

| Record name | 1-Benzoyl-3-(4-cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-(4-cyanophenyl)thiourea | |

CAS RN |

1448-64-2 |

Source

|

| Record name | 1-Benzoyl-3-(4-cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)

![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)

![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)